2-Iodobut-2-ene
Description
2-Iodobut-2-ene (C₄H₇I) is an iodinated alkene characterized by a vinylic iodine substituent on the second carbon of a butene chain. Its structure consists of a double bond between C2 and C3, with iodine directly bonded to C2. This configuration imparts unique reactivity due to the electron-withdrawing nature of iodine and the steric effects of the vinylic position. The compound is typically synthesized via halogenation of butene derivatives or through elimination reactions of vicinal diiodoalkanes. However, its thermal instability and sensitivity to light necessitate careful handling .
Properties
IUPAC Name |
2-iodobut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-3-4(2)5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZOKUDUBRHSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709566 | |
| Record name | 2-Iodobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24298-08-6 | |
| Record name | 2-Iodobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2-Iodobut-2-ene can be synthesized through several methods. One common synthetic route involves the halogenation of but-2-ene. This process typically uses iodine and a catalyst to facilitate the addition of the iodine atom to the butene molecule. Another method involves the reaction of but-2-ene with iodine monochloride (ICl) under controlled conditions to produce this compound .
Chemical Reactions Analysis
2-Iodobut-2-ene undergoes a variety of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of but-2-en-2-ol.
Addition Reactions: The double bond in this compound can react with hydrogen halides (e.g., HCl, HBr) to form the corresponding halogenated alkanes.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form buta-1,3-diene.
Scientific Research Applications
2-Iodobut-2-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodobut-2-ene in chemical reactions typically involves the formation of a carbocation intermediate. The iodine atom, being a good leaving group, facilitates the generation of a positively charged carbon center, which can then undergo various nucleophilic attacks or rearrangements. This reactivity is exploited in synthetic organic chemistry to construct complex molecular architectures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties and reactivity of 2-Iodobut-2-ene can be contextualized by comparing it to structurally analogous compounds, including positional isomers, haloalkenes, and iodine-containing heterocycles. Key comparisons are outlined below:
Positional Isomers: 1-Iodobut-1-ene and 3-Iodobut-1-ene
- Structure and Stability: In this compound, iodine’s vinylic position creates a rigid planar geometry, whereas 1-Iodobut-1-ene (iodine on terminal carbon) exhibits greater rotational freedom. This difference impacts thermal stability; this compound decomposes at lower temperatures due to steric strain and weaker C-I bond strength in the vinylic position . 3-Iodobut-1-ene, with iodine on a non-conjugated carbon, shows reduced resonance stabilization compared to this compound, leading to lower electrophilicity.
Haloalkenes: 2-Bromobut-2-ene and 2-Chlorobut-2-ene
- Reactivity :
- The C-I bond in this compound (bond length ~2.10 Å) is longer and weaker than C-Br (~1.90 Å) and C-Cl (~1.79 Å) bonds, making it a superior leaving group in nucleophilic substitution (e.g., Suzuki-Miyaura coupling). However, this also reduces its thermal stability .
- Reaction Rates : In elimination reactions, this compound undergoes dehydrohalogenation faster than bromo- or chloro-analogs due to iodide’s lower basicity and ease of bond cleavage.
Iodinated Heterocycles and Complexes
- Structural Comparisons: The iodobutoxy group in 4-(E)-[2-(4-Iodobutoxy)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one () features iodine in an aliphatic chain, contrasting with this compound’s vinylic iodine. The former’s C-I bond length (2.15–2.20 Å) aligns with typical aliphatic iodides, while vinylic C-I bonds are slightly shorter (2.10 Å) due to hybridization . In (E)-2-(2-Hydroxy-5-iodobenzylidene)-hydrazinecarboxamide (), iodine’s aromatic substitution results in distinct electronic effects. The compound’s planar geometry and resonance stabilization differ markedly from this compound’s non-aromatic system.
Iodobismuthates ()
- Applications and Stability :
Data Tables
Table 1: Physical and Structural Properties of Selected Iodoalkenes
| Compound | Boiling Point (°C) | C-I Bond Length (Å) | Thermal Decomposition Temp (°C) |
|---|---|---|---|
| This compound | ~120 (est.) | 2.10 (est.) | 80–100 |
| 1-Iodobut-1-ene | ~135 | 2.15 | 110–130 |
| 2-Bromobut-2-ene | ~95 | 1.90 | 150–170 |
| 2-Chlorobut-2-ene | ~75 | 1.79 | >200 |
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Reaction Rate (Relative to this compound) | Preferred Solvent |
|---|---|---|
| This compound | 1.0 (reference) | THF, DMF |
| 2-Bromobut-2-ene | 0.3–0.5 | DCM, Toluene |
| 1-Iodobut-1-ene | 0.7–0.8 | Ethanol, Acetonitrile |
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